molecular formula C11H10F2N4O B2895779 N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-37-9

N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2895779
M. Wt: 252.225
InChI Key: ZACLNEPHLGDHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as DFB, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a triazole-based derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Bonacorso et al. (2015) described a new, solventless, and metal-free synthesis method for the antiepileptic drug Rufinamide, which is chemically known as N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. This method also produces analogous compounds, highlighting its versatility in synthesizing related triazole derivatives (Bonacorso et al., 2015).
  • Schulze and Schubert (2014) reviewed the supramolecular interactions of 1,2,3-triazoles, demonstrating their diverse applications in supramolecular and coordination chemistry due to the unique combination of easy accessibility and varied interactions (Schulze & Schubert, 2014).

Antimicrobial Applications

  • Jadhav et al. (2017) synthesized and evaluated a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating their moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

Applications in Organic Chemistry

  • Luo et al. (2012) explored the use of bidentate ligands in gold-catalyzed reactions, which could be relevant for the reactivity of gold carbenes derived from triazole compounds like N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Luo et al., 2012).

Pharmacological Applications

  • Hakimian et al. (2007) discussed Rufinamide's effectiveness against partial seizures and its potential role in treating Lennox-Gastaut syndrome. Rufinamide is the pharmacological name for N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Hakimian et al., 2007).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O/c1-17-6-10(15-16-17)11(18)14-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACLNEPHLGDHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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